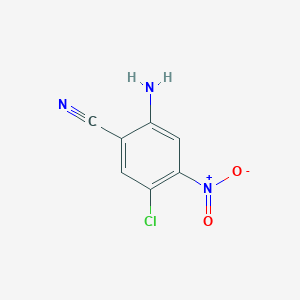

2-Amino-5-chloro-4-nitrobenzonitrile

Description

Significance of Nitrile, Amino, Nitro, and Halogen Substituents in Aromatic Systems for Advanced Organic Synthesis

The chemical behavior and utility of an aromatic system are profoundly influenced by its substituents. In the case of 2-Amino-5-chloro-4-nitrobenzonitrile, the interplay between the amino, chloro, nitro, and nitrile groups dictates its reactivity and potential applications.

Nitrile Group (-C≡N): The cyano group is a strong electron-withdrawing group due to the electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. prepchem.com It deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. sigmaaldrich.com The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, making it a valuable functional handle in multi-step synthesis. nih.gov

Amino Group (-NH₂): The amino group is a powerful activating group and directs incoming electrophilic substituents to the ortho and para positions. prepchem.comgoogle.com This is due to the donation of its lone pair of electrons into the aromatic π-system, which increases the electron density of the ring. google.com The activating effect of the amino group is significantly stronger than the deactivating effect of the nitro group. chemicalbook.com

Nitro Group (-NO₂): The nitro group is one of the strongest electron-withdrawing and deactivating groups. prepchem.comgoogle.com It strongly deactivates the aromatic ring towards electrophilic attack and is a meta-director. sigmaaldrich.com The presence of a nitro group is crucial in many energetic materials and is a key precursor for the synthesis of anilines through reduction. prepchem.com

The combination of these groups on a single benzene (B151609) ring, as in 2-Amino-5-chloro-4-nitrobenzonitrile, results in a complex pattern of reactivity. The strong activating and ortho-, para-directing amino group is in competition with the strong deactivating and meta-directing nitro and nitrile groups, and the deactivating but ortho-, para-directing chloro group. This intricate electronic environment makes such molecules valuable for studying substituent effects and for use as specialized building blocks in organic synthesis.

Overview of Aromatic Benzonitrile (B105546) Derivatives in Contemporary Chemical Literature

Aromatic nitriles are of significant interest in various fields of chemical science. They are widely used as intermediates in the synthesis of pharmaceuticals, dyes, and pesticides. analis.com.mychemscene.com For instance, substituted benzonitriles are precursors to pharmacologically important compounds like benzodiazepine (B76468) derivatives, which include neuroleptics and sedatives. analis.com.my

The literature describes numerous synthetic routes to and applications for benzonitrile derivatives. For example, the synthesis of 2-amino-5-chlorobenzonitrile (B58002) has been reported via multiple pathways, highlighting its importance as a building block. analis.com.mychemscene.com Furthermore, research on benzonitrile derivatives extends to their use in materials science, such as in the formation of protective coatings and optical brighteners. analis.com.my Spectroscopic and computational studies on various benzonitrile derivatives are also prevalent, aiming to understand their molecular structure and electronic properties. sigmaaldrich.com

Data on 2-Amino-5-chloro-4-nitrobenzonitrile and Related Isomers

Below is a table summarizing the available data for closely related isomers of 2-Amino-5-chloro-4-nitrobenzonitrile.

| Property | 4-Amino-2-chloro-5-nitrobenzonitrile | 2-Amino-3-chloro-5-nitrobenzonitrile |

| CAS Number | 172455-36-6 | 20352-84-5 |

| Molecular Formula | C₇H₄ClN₃O₂ | C₇H₄ClN₃O₂ |

| Molecular Weight | 197.58 g/mol | 197.58 g/mol |

| Synonyms | 5-Chloro-4-cyano-2-nitroaniline | 2-Cyano-6-chloro-4-nitroaniline |

| Physical Form | Solid | Solid |

This table is generated based on available data for the specified isomers and is intended for comparative purposes.

Structure

3D Structure

Properties

CAS No. |

885269-08-9 |

|---|---|

Molecular Formula |

C7H4ClN3O2 |

Molecular Weight |

197.58 g/mol |

IUPAC Name |

2-amino-5-chloro-4-nitrobenzonitrile |

InChI |

InChI=1S/C7H4ClN3O2/c8-5-1-4(3-9)6(10)2-7(5)11(12)13/h1-2H,10H2 |

InChI Key |

LNXVDIDFFKBRLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])N)C#N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Analysis of 2 Amino 5 Chloro 4 Nitrobenzonitrile and Analogues

X-ray Crystallography for Elucidating Molecular and Crystal Structures

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. While specific crystallographic data for 2-Amino-5-chloro-4-nitrobenzonitrile is not publicly available, analysis of closely related analogues provides a robust framework for understanding its likely structural characteristics.

Analysis of Intermolecular Interactions (e.g., C-H…N, C-Cl…π, π-π Stacking)

The arrangement of molecules in a crystal lattice is directed by a variety of non-covalent interactions. In analogues of 2-Amino-5-chloro-4-nitrobenzonitrile, hydrogen bonds are significant. For example, in the crystal structure of 2-amino-4-chlorobenzonitrile (B1265954), the most dominant intermolecular contacts are N···H/H···N, indicating the presence of N–H···N interactions. analis.com.my

Other weak intermolecular interactions also play a crucial role in stabilizing the crystal structures of related compounds. In the crystal structure of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, molecules are linked by C—H⋯O hydrogen bonds, and weak π–π stacking interactions provide additional stabilization. nih.gov Similarly, the crystal packing of 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one features layers of molecules connected by weak C—H⋯O hydrogen bonds and slipped π–π stacking interactions. researchgate.net The study of various polymorphs of a bis(pyridinyl)-substituted benzimidazole (B57391) revealed the presence of multiple types of C-H...N interactions, with calculated interaction energies ranging from -11.2 to -14.4 kJ mol⁻¹. nih.gov The potential for C-Cl…π interactions, where the chlorine atom interacts with the electron-rich π-system of an adjacent aromatic ring, is also a consideration in the crystal packing of chloro-substituted aromatic compounds.

Conformation and Planarity of Aromatic Rings and Substituents

The planarity of the benzonitrile (B105546) ring and the orientation of its substituents are key structural features. In many substituted benzonitriles, the aromatic ring maintains a high degree of planarity. However, bulky or electronically interacting substituents can cause deviations. For example, in the crystal structure of 3-nitrobenzonitrile, the nitro group is slightly tilted out of the plane of the benzene (B151609) ring, with a dihedral angle of 11.22 (6)°. nih.gov A similar tilt of 10.3° was observed for the nitro group in 4-nitrobenzonitrile (B1214597). nih.gov

In more complex molecules, such as N'-(2-nitrophenyl)maleimide, significant twisting between different ring systems can be observed, with dihedral angles as large as 73.94 (2)°. nih.gov The nitro group itself can also be twisted relative to the aromatic ring to which it is attached, as seen in 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, where the nitro group on the benzene ring is twisted by 48.4 (2)°. iucr.org These conformational features are a result of the balance between steric hindrance and the electronic effects of the substituents.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, one can identify the specific atoms involved in close contacts and their relative importance.

For the analogue 2-amino-4-chlorobenzonitrile, Hirshfeld surface analysis revealed that N···H/H···N contacts are the most significant contributors to the total surface, confirming the importance of N–H···N hydrogen bonding. analis.com.my In other related nitro-containing aromatic compounds, Hirshfeld analysis has shown the dominance of different interactions. For instance, in N'-(2-nitrophenyl)maleimide, the most significant contributions to the crystal packing are from H⋯O/O⋯H (54.7%), H⋯C/C⋯H (15.2%), and H⋯H (15.6%) interactions. nih.gov In another example, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, the crystal packing is dominated by O⋯H (39%) and H⋯H (21.3%) contacts. nih.gov This technique provides a detailed fingerprint of the intermolecular interactions, as shown in the table below for a related nitroaniline complex.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| O···H/H···O | 55.8 |

| H···H | 13.3 |

| C···O/O···C | 9.3 |

| C···H/H···C | 7.7 |

| O···O | 6.1 |

| N···H/H···N | 3.1 |

| O···N/N···O | 2.2 |

| C···N/N···C | 1.5 |

Data sourced from a study on a 4-nitroaniline (B120555) complex. iucr.org

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful method for identifying the functional groups within a molecule and probing its structural details. americanpharmaceuticalreview.com Each vibrational mode corresponds to a specific motion of the atoms, and the collection of these modes creates a unique spectral fingerprint.

Identification of Characteristic Vibrational Modes of Nitrile, Amino, Nitro, and Halogen Groups

The vibrational spectrum of 2-Amino-5-chloro-4-nitrobenzonitrile is expected to be characterized by distinct bands corresponding to its primary functional groups.

Nitrile (C≡N) Group: The nitrile group exhibits a strong and sharp absorption band in the IR spectrum, which is a highly distinctive marker. For the analogue 2-amino-4-chlorobenzonitrile, this stretching vibration (νC≡N) was observed at 2211 cm⁻¹. analis.com.my In the cation of benzonitrile, a strong CN stretch is found at 2130 cm⁻¹. nih.gov

Amino (NH₂) Group: The amino group gives rise to characteristic symmetric and asymmetric stretching vibrations, typically appearing in the 3300-3500 cm⁻¹ region of the IR spectrum. For 2-amino-4-chlorobenzonitrile, these were observed at 3452 cm⁻¹ and 3363 cm⁻¹. analis.com.my In 4-chloroaniline, the asymmetric and symmetric N-H stretches are found at 3464 cm⁻¹ and 3380 cm⁻¹ respectively. youtube.com

Nitro (NO₂) Group: The nitro group is characterized by two prominent stretching vibrations: an asymmetric stretch (νasNO₂) and a symmetric stretch (νsNO₂). In nitro-substituted polycyclic aromatic hydrocarbons, these are typically found in the ranges of 1510-1570 cm⁻¹ and 1330-1360 cm⁻¹, respectively. sfasu.edu

Halogen (C-Cl) Group: The carbon-chlorine stretching vibration (νC-Cl) typically appears in the fingerprint region of the IR spectrum. For 2-amino-4-chlorobenzonitrile, this band was identified at 782 cm⁻¹. analis.com.my In the spectrum of 4-chloroaniline, the C-Cl stretch is expected between 600 and 800 cm⁻¹. youtube.com

Correlating Vibrational Spectra with Molecular Structure and Conformation

The precise frequencies and intensities of the vibrational modes are sensitive to the electronic environment and molecular conformation. For instance, conjugation of the nitrile and amino groups with the aromatic ring in 2-amino-4-chlorobenzonitrile affects their characteristic vibrational frequencies. analis.com.my Computational studies, often using Density Functional Theory (DFT), are frequently employed to calculate theoretical vibrational spectra. sfasu.edu These calculations aid in the assignment of experimental bands to specific vibrational modes and can provide insights into the molecule's geometry. For example, in a study of mononitrated benzo[a]pyrenes, DFT calculations were used to predict vibrational spectra that were in good agreement with experimental data, allowing for detailed normal mode assignments. sfasu.edu

The table below presents a summary of the characteristic IR absorption frequencies for the functional groups found in analogues of 2-Amino-5-chloro-4-nitrobenzonitrile.

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Reference Compound |

|---|---|---|---|

| Amino (-NH₂) | Asymmetric Stretch | 3452 | 2-Amino-4-chlorobenzonitrile analis.com.my |

| Amino (-NH₂) | Symmetric Stretch | 3363 | 2-Amino-4-chlorobenzonitrile analis.com.my |

| Nitrile (-C≡N) | Stretch | 2211 | 2-Amino-4-chlorobenzonitrile analis.com.my |

| Nitro (-NO₂) | Asymmetric Stretch | ~1510-1570 | Mononitrated Benzo[a]pyrenes sfasu.edu |

| Nitro (-NO₂) | Symmetric Stretch | ~1330-1360 | Mononitrated Benzo[a]pyrenes sfasu.edu |

| Carbon-Chlorine (-C-Cl) | Stretch | 782 | 2-Amino-4-chlorobenzonitrile analis.com.my |

Computational and Theoretical Investigations of 2 Amino 5 Chloro 4 Nitrobenzonitrile System

Density Functional Theory (DFT) and Ab Initio Calculations

DFT and ab initio methods are fundamental in computational chemistry for predicting the properties of molecules from first principles.

Geometry Optimization and Equilibrium Structure Determination

This process involves finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. Using a specified basis set, the calculation iteratively adjusts bond lengths, bond angles, and dihedral angles until a stable structure is achieved. For a substituted benzonitrile (B105546) like the target compound, this would reveal the planarity of the benzene (B151609) ring and the orientation of the amino, chloro, nitro, and cyano groups.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule.

Charge Distribution and Electrostatic Potential Analysis

This analysis maps the electron density distribution across the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution, which is invaluable for predicting how the molecule will interact with other chemical species.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated frequencies with experimental spectra, researchers can assign specific vibrational modes to the observed absorption bands, aiding in the structural confirmation of the compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

TD-DFT is a computational method used to study the behavior of molecules in their electronically excited states.

Characterization of Excited States and Electronic Transitions

TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum. This allows for the characterization of the nature of these transitions, such as n → π* or π → π* transitions, providing a deeper understanding of the molecule's photophysical properties.

Conformational Analysis and Potential Energy SurfacesThe three-dimensional structure and conformational flexibility of a molecule are key to its properties and interactions.

Influence of Substituents on Aromatic Ring Deformation

The geometry of the benzene ring in 2-Amino-5-chloro-4-nitrobenzonitrile is significantly influenced by the cumulative effects of its four substituents: an amino (-NH₂), a chloro (-Cl), a nitro (-NO₂), and a cyano (-CN) group. Each of these groups exerts distinct electronic and steric effects, leading to a distortion from the perfect hexagonal symmetry of an unsubstituted benzene molecule.

The amino group at position 2 is a strong electron-donating group (EDG) through resonance, which tends to increase the electron density in the ring, particularly at the ortho and para positions. Conversely, the nitro group at position 4 and the cyano group at position 1 are potent electron-withdrawing groups (EWGs) through both resonance and inductive effects. The chloro group at position 5 is an EWG through its inductive effect but a weak EDG through resonance.

Theoretical studies on similarly substituted benzonitrile derivatives provide insight into the expected deformations. For instance, computational analyses of molecules like 2-chloro-5-nitrobenzonitrile (B92243) have shown that the presence of strong electron-withdrawing groups leads to a distortion of the regular hexagonal structure of the benzene ring. These distortions are attributed to the changes in the hybridization of the carbon atoms to which the substituents are attached.

In the case of 2-Amino-5-chloro-4-nitrobenzonitrile, the push-pull nature of the substituents is expected to cause significant electronic polarization and, consequently, geometric distortions. The electron-donating amino group and the electron-withdrawing nitro and cyano groups create a strong dipole moment across the molecule. This electronic imbalance influences the bond lengths and angles within the aromatic ring.

Detailed Research Findings:

Bond Lengths: The C-C bond lengths within the aromatic ring are expected to deviate from the standard 1.39 Å of benzene. The C1-C2 and C1-C6 bonds adjacent to the cyano group, and the C3-C4 and C4-C5 bonds adjacent to the nitro group, are likely to be elongated due to the electron-withdrawing nature of these substituents. In contrast, the C2-C3 bond, situated between the electron-donating amino group and the rest of the ring, might exhibit some degree of shortening. A study on 2-amino-4-chlorobenzonitrile (B1265954) revealed that the presence of an electron-withdrawing chlorine atom can lead to a reduction in certain bond lengths due to conjugation effects. analis.com.my

Bond Angles: The internal bond angles of the benzene ring are also predicted to be distorted. The C-C-C angles at the points of substitution will likely deviate from the ideal 120°. For example, the angle at the carbon atom attached to the bulky nitro group might be slightly larger than 120°, while the angle at the carbon bearing the amino group could be smaller.

The following interactive tables provide an illustrative representation of the expected geometric parameters based on the analysis of related substituted benzonitriles. The data presented is a hypothetical model for 2-Amino-5-chloro-4-nitrobenzonitrile, derived from trends observed in computational studies of similar molecules.

Table 1: Hypothetical Bond Lengths in the Aromatic Ring of 2-Amino-5-chloro-4-nitrobenzonitrile

| Bond | Expected Bond Length (Å) | Rationale |

| C1 – C2 | ~1.41 | Influenced by the electron-withdrawing cyano group and adjacent to the electron-donating amino group. |

| C2 – C3 | ~1.38 | Shortened due to the electron-donating effect of the amino group. |

| C3 – C4 | ~1.40 | Adjacent to the powerful electron-withdrawing nitro group. |

| C4 – C5 | ~1.40 | Positioned between two electron-withdrawing groups (nitro and chloro). |

| C5 – C6 | ~1.39 | Influenced by the chloro substituent. |

| C1 – C6 | ~1.41 | Adjacent to the electron-withdrawing cyano group. |

Table 2: Hypothetical Bond Angles in the Aromatic Ring of 2-Amino-5-chloro-4-nitrobenzonitrile

| Angle | Expected Bond Angle (°) | Rationale |

| C6 – C1 – C2 | ~118° | Compressed due to the steric bulk and electronic nature of the cyano group. |

| C1 – C2 – C3 | ~122° | Expanded due to the presence of the amino group. |

| C2 – C3 – C4 | ~119° | Slightly distorted due to the influence of the adjacent amino and nitro groups. |

| C3 – C4 – C5 | ~121° | Expanded due to the steric and electronic influence of the nitro group. |

| C4 – C5 – C6 | ~119° | Influenced by the adjacent nitro and chloro groups. |

| C5 – C6 – C1 | ~121° | Expanded due to the influence of the adjacent chloro and cyano groups. |

It is important to emphasize that these tables are illustrative and based on the extrapolation of data from related compounds. A definitive quantitative analysis of the aromatic ring deformation in 2-Amino-5-chloro-4-nitrobenzonitrile would necessitate a dedicated computational study, such as one employing Density Functional Theory (DFT), to optimize the molecular geometry and calculate the precise bond lengths and angles.

Research Applications and Emerging Areas for Functionalized Benzonitrile Derivatives

Role in the Synthesis of Advanced Materials

The inherent properties of the benzonitrile (B105546) scaffold, such as thermal stability, polarity, and versatile reactivity, make it an attractive precursor for advanced materials. The nitrile group can undergo various chemical transformations, while the aromatic ring and its substituents can be tailored to control the electronic and physical properties of the resulting materials.

Functionalized benzonitriles are pivotal in developing high-performance polymers. The nitrile group's ability to participate in polymerization reactions or be converted into other reactive sites is key to its utility. For instance, benzonitrile derivatives are used to create benzoxazine (B1645224) resins, which can be polymerized to form highly crosslinked thermosets with excellent thermal and mechanical properties suitable for advanced composites. researchgate.net The incorporation of nitrile functionalities into polymer backbones, such as in poly(2-oxazoline)s, creates versatile platforms that can be modified after polymerization for biomedical applications. acs.org

The strategic placement of functional groups on the benzonitrile precursor, such as the amino group in 2-Amino-5-chloro-4-nitrobenzonitrile, provides a reactive handle for grafting the molecule onto polymer chains or for initiating polymerization. This leads to functional polymers with tailored properties for specific applications. researchgate.net These materials are finding use in separation membranes, where the polarity of the nitrile group can influence permselectivity, and as supports for catalysts, where the polymer matrix can stabilize catalytic nanoparticles.

Table 1: Examples of Functional Polymers Derived from Nitrile-Containing Monomers

| Polymer Type | Monomer Functionality | Key Properties | Potential Applications |

| Polybenzoxazines | Benzoxazine with nitrile group | High thermal stability, mechanical strength | Advanced composites, adhesives researchgate.net |

| Poly(2-oxazoline)s | 2-oxazoline with nitrile group | Biocompatibility, tunable properties | Drug delivery, polymer therapeutics acs.org |

| Polyimides | Diamines and dianhydrides (nitrile can be incorporated) | Low dielectric constant, thermal stability | Microelectronics, aerospace materials |

| Coumarin-functionalized polymers | Coumarin and other monomers | Photoreversible cross-linking | Self-healing materials, 4D printing mdpi.com |

This table presents examples of polymer systems where nitrile functionalities contribute to advanced applications. The principles can be extended to polymers derived from 2-Amino-5-chloro-4-nitrobenzonitrile.

Benzonitrile derivatives have emerged as crucial components in the field of Organic Light-Emitting Diodes (OLEDs). Their electronic properties are highly tunable through chemical modification, making them ideal candidates for emitter or host materials. rsc.org Many high-efficiency OLED materials are based on a donor-acceptor (D-A) molecular architecture, which facilitates a process called Thermally Activated Delayed Fluorescence (TADF). rsc.orgbohrium.com In this design, an electron-donating part of the molecule is linked to an electron-accepting part. The benzonitrile group is a potent electron acceptor.

In the context of 2-Amino-5-chloro-4-nitrobenzonitrile, the amino group acts as an electron donor, while the nitro and cyano groups are strong electron acceptors. This intrinsic D-A structure makes it a promising scaffold for developing TADF emitters. By connecting such units with other aromatic systems, chemists can create molecules with small energy gaps between their singlet and triplet excited states, enabling OLED devices to harvest both types of excitons and potentially achieve near-100% internal quantum efficiency. bohrium.com Studies on various carbazole-benzonitrile and phenoxazine-benzonitrile derivatives have demonstrated high external quantum efficiencies (EQE) in blue and other colored OLEDs. rsc.orgrsc.org

Table 2: Performance of Selected Benzonitrile-Based OLEDs

| Benzonitrile Derivative Type | Role in OLED | Emission Color | Max. External Quantum Efficiency (EQE) | Reference |

| Carbazole-benzonitrile (3-CzPB) | Universal Host | Sky-blue | 26.1% | rsc.org |

| Carbazole-benzonitrile (3-CzPB) | Universal Host | Deep-blue | 26.0% | rsc.org |

| Phenoxazine/Carbazole-benzonitrile | Emitter (TADF) | Tunable | Not specified | rsc.org |

| Asymmetrical D-A-D* Benzonitrile | Emitter (TADF) | Various | 5% (doping-free) |

This table highlights the performance of various functionalized benzonitrile derivatives in OLEDs, illustrating the potential of this class of materials.

Intermediates in Bioactive Molecule Synthesis

The synthesis of complex organic molecules with biological activity often relies on versatile and readily available starting materials. Functionalized benzonitriles, including 2-Amino-5-chloro-4-nitrobenzonitrile, serve as important intermediates in the construction of pharmaceuticals and other bioactive compounds. acs.orgchemicalland21.com The cyano group can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, providing multiple pathways for further elaboration. acs.org

Many therapeutic agents function by inhibiting the activity of specific enzymes. The synthesis of these inhibitors often involves the use of aromatic building blocks. For example, nitropyridine derivatives have been successfully used to synthesize potent inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), which are targets in cancer and neurological disorders, respectively. nih.gov The synthetic strategies often involve nucleophilic substitution or coupling reactions on the aromatic ring.

The structure of 2-Amino-5-chloro-4-nitrobenzonitrile, being a nitroaromatic amine, is analogous to the precursors used in these syntheses. The amino group can be acylated or used in coupling reactions, while the nitro group can be reduced to an amine for further functionalization, making it a valuable intermediate for creating libraries of potential enzyme inhibitors. nih.gov For instance, various 1,2,4-triazole (B32235) derivatives synthesized as potential enzyme inhibitors for acetylcholinesterase (AChE) and urease demonstrate the modular approach to building bioactive molecules from functionalized precursors. nih.govnih.gov

Fluorescent probes are molecules designed to detect specific analytes (e.g., metal ions, reactive oxygen species) by producing a change in their fluorescence emission. youtube.comyoutube.com These tools are invaluable for biological imaging and environmental monitoring. The design of these probes often incorporates a fluorophore (the light-emitting part) linked to a receptor that selectively interacts with the target analyte.

Benzonitrile derivatives can be incorporated into the structure of fluorophores to tune their photophysical properties. The strong electron-withdrawing nature of the cyano group can influence the energy levels of the molecule, affecting its absorption and emission wavelengths. Benzothiazole-based fluorescent probes, for example, have been developed for the highly sensitive detection of species like peroxynitrite in living cells. nih.gov These probes are typically synthesized from precursors like 2-aminothiophenols. The analogous structure of 2-amino-benzonitriles suggests their potential use in creating novel sensor molecules. The amino group provides a convenient point for attaching the receptor unit, while the substituted benzonitrile core would form part of the fluorophore, with its emission properties modulated by the substituents. nih.govnih.gov

Table 3: Characteristics of Probes Based on Related Heterocyclic Scaffolds

| Probe Name | Target Analyte | Detection Principle | Limit of Detection (LOD) | Reference |

| BS1 | Peroxynitrite (ONOO⁻) | "Turn-on" fluorescence | 12.8 nM | nih.gov |

| BS2 | Peroxynitrite (ONOO⁻) | "Turn-on" fluorescence | 25.2 nM | nih.gov |

| BzT-OAc | Esterase Activity | Ratiometric shift | Not specified | nih.gov |

| BzT-OAcryl | Cysteine (at pH > 8.0) | High selectivity | Not specified | nih.gov |

This table shows the performance of fluorescent probes built on scaffolds that share structural motifs with functionalized aminobenzonitriles, indicating the potential for developing new sensors.

Fundamental Studies in Physical Organic Chemistry

The study of how a molecule's structure affects its reactivity is a cornerstone of physical organic chemistry. Substituted benzene (B151609) rings are classic models for this purpose. The presence of different functional groups on the ring influences the electron density distribution and, consequently, the rates and outcomes of chemical reactions. pressbooks.pub

2-Amino-5-chloro-4-nitrobenzonitrile is an excellent substrate for such fundamental studies due to its polysubstituted nature. It features a combination of:

An activating, ortho-, para-directing group: The amino (-NH₂) group, which donates electron density via a resonance effect.

Deactivating, meta-directing groups: The nitro (-NO₂) and cyano (-CN) groups, which strongly withdraw electron density through both inductive and resonance effects.

A deactivating, ortho-, para-directing group: The chloro (-Cl) group, which withdraws electron density inductively but can donate weakly through resonance.

This complex interplay of electronic effects makes the molecule an interesting case for studying electrophilic aromatic substitution, nucleophilic aromatic substitution, and the stability of reaction intermediates. nih.gov Research on the hydrolysis rates of substituted benzonitriles, for example, has provided quantitative data on how substituents influence reaction mechanisms. researchgate.net Similarly, computational and spectroscopic studies on substituted benzenes reveal how substituents perturb the geometric and electronic structures of the ground and excited states of the molecule. nih.govpku.edu.cn

Table 4: Classification of Substituents on 2-Amino-5-chloro-4-nitrobenzonitrile

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -NH₂ (Amino) | Withdrawing | Donating (Strong) | Activating | Ortho, Para |

| -Cl (Chloro) | Withdrawing (Strong) | Donating (Weak) | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Withdrawing (Strong) | Withdrawing (Strong) | Deactivating (Strong) | Meta |

| -CN (Cyano) | Withdrawing (Strong) | Withdrawing (Strong) | Deactivating (Strong) | Meta |

Investigation of Substituent Effects on Reactivity and Selectivity

The reactivity of the aromatic ring and the selectivity of its transformations are profoundly influenced by the nature of the substituents it carries. In a molecule such as 2-Amino-5-chloro-4-nitrobenzonitrile, the interplay between the electron-donating amino group and the electron-withdrawing chloro, nitro, and nitrile groups creates a complex electronic environment that dictates its chemical behavior.

Substituents alter the electron density of the benzene ring through two primary mechanisms: inductive effects and resonance effects. libretexts.org The inductive effect is the withdrawal or donation of electrons through the sigma bond, largely dependent on electronegativity, while the resonance effect involves the delocalization of pi electrons. youtube.com

Activating and Deactivating Groups: Substituents that donate electrons to the ring increase its nucleophilicity, making it more reactive towards electrophiles; these are known as "activating" groups. Conversely, electron-withdrawing groups decrease the ring's electron density, making it less reactive, and are termed "deactivating" groups. libretexts.org For instance, in electrophilic nitration, a hydroxyl (-OH) group can make the ring 1000 times more reactive than benzene, whereas a nitro (-NO₂) group can make it over 10 million times less reactive. libretexts.org

Directing Effects: Substituents also determine the position of subsequent reactions. Activating groups and weakly deactivating halogens direct incoming electrophiles to the ortho and para positions. libretexts.org This is because the resonance stabilization they provide is most effective for intermediates formed by attack at these positions. youtube.com Strongly deactivating groups, such as the nitro group, direct incoming groups to the meta position. libretexts.org

In the case of 2-Amino-5-chloro-4-nitrobenzonitrile, the substituents have competing effects:

Amino Group (-NH₂): A strong activating, ortho, para-directing group due to its powerful electron-donating resonance effect, which outweighs its electron-withdrawing inductive effect. libretexts.orgyoutube.com

Chloro Group (-Cl): A deactivating, ortho, para-directing group. Its strong electron-withdrawing inductive effect deactivates the ring, but its weaker electron-donating resonance effect still directs incoming groups to the ortho and para positions. libretexts.org

Nitro Group (-NO₂): A strong deactivating, meta-directing group due to its powerful electron-withdrawing inductive and resonance effects. libretexts.org

Nitrile Group (-CN): A deactivating, meta-directing group.

A study on the reactivity of benzoquinone derivatives with thiols provides a clear example of these principles. nih.gov The research demonstrated that chlorine-substituted (electron-withdrawing, activating for nucleophilic attack) benzoquinones were significantly more reactive towards the nucleophile nitrobenzenethiol (NBT) than methyl- and t-butyl-substituted (electron-donating, deactivating) derivatives. nih.gov

| Substituent on Benzoquinone | Inductive Effect | Reactivity towards NBT | Observed Rate Constant (k) |

|---|---|---|---|

| Chlorine | Electron-withdrawing (Activating) | More reactive | Higher |

| Methyl | Electron-donating (Deactivating) | Less reactive | Lower |

| t-Butyl | Electron-donating (Deactivating) | Less reactive | Lower |

Further theoretical studies suggest that substituent effects can also arise from direct electrostatic interactions between the substituent and a reacting molecule, not solely by altering the π-system of the substituted benzene ring. acs.org

Elucidating Complex Reaction Pathways

The multifunctional nature of compounds like 2-Amino-5-chloro-4-nitrobenzonitrile often leads to complex reaction pathways where selectivity becomes a critical challenge. Elucidating these pathways is essential for optimizing reaction conditions to favor the desired product.

A prominent example is the selective hydrogenation of substituted nitroarenes. researchgate.net In the hydrogenation of p-chloronitrobenzene, two main pathways can occur: the desired reduction of the nitro group to form p-chloroaniline, or a competing pathway involving hydrodechlorination to produce aniline. researchgate.net The choice of catalyst and reaction conditions is crucial for directing the reaction. For instance, supported gold (Au) catalysts have shown high selectivity for p-chloroaniline, whereas palladium (Pd) catalysts can lead to a mixture of products. researchgate.net

Similarly, the hydrogenation of p-nitrobenzonitrile can proceed through multiple steps. The initial conversion to p-aminobenzonitrile can be followed by further hydrogenation of the nitrile group to p-aminobenzylamine or hydrolysis to p-aminobenzamide, highlighting the complexity of controlling the final product. researchgate.net

| Starting Material | Primary Product (Pathway I) | Potential By-product(s) (Pathway II, etc.) |

|---|---|---|

| p-Chloronitrobenzene | p-Chloroaniline (Nitro reduction) | Aniline (Hydrodechlorination) |

| p-Nitrobenzonitrile | p-Aminobenzonitrile (Nitro reduction) | p-Aminobenzylamine (Nitrile reduction) |

The study of reaction mechanisms also extends to other transformations. Research into the denitrative etherification of 4-nitrobenzonitrile (B1214597) revealed a catalyst-free pathway enabled by visible light, where the nitro group is replaced by an ether. researchgate.net Another important reaction type is the nucleophilic aromatic substitution (SNA), where strongly electron-withdrawing groups like nitro and cyano activate the benzene ring for attack by nucleophiles. researchgate.net In these cases, the position of substitution is nearly exclusively at the para position relative to the activating nitro group. researchgate.net The elucidation of these pathways, often involving the identification of transient intermediates, is fundamental to advancing synthetic organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.